BenchChemオンラインストアへようこそ!

3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride

Lipophilicity ADME CNS drug discovery

3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride (CAS 1170118-61-2) is a bifunctional piperidine–piperidine ketone linked via a carbonyl bridge, featuring a 3-methyl substitution on one piperidine ring that introduces a single stereogenic center and confers distinct physicochemical properties. With a molecular weight of 246.78 g/mol (C₁₂H₂₃ClN₂O), the compound serves as a versatile small-molecule scaffold and building block for medicinal chemistry, particularly in central nervous system (CNS) and receptor-targeted programs.

Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
CAS No. 1170118-61-2
Cat. No. B1390903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride
CAS1170118-61-2
Molecular FormulaC12H23ClN2O
Molecular Weight246.78 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2CCNCC2.Cl
InChIInChI=1S/C12H22N2O.ClH/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11;/h10-11,13H,2-9H2,1H3;1H
InChIKeySZKSUFBHQVUSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(piperidine-4-carbonyl)piperidine Hydrochloride (CAS 1170118-61-2): A Chiral Dual-Piperidine Building Block for CNS and Medicinal Chemistry Programs


3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride (CAS 1170118-61-2) is a bifunctional piperidine–piperidine ketone linked via a carbonyl bridge, featuring a 3-methyl substitution on one piperidine ring that introduces a single stereogenic center and confers distinct physicochemical properties . With a molecular weight of 246.78 g/mol (C₁₂H₂₃ClN₂O), the compound serves as a versatile small-molecule scaffold and building block for medicinal chemistry, particularly in central nervous system (CNS) and receptor-targeted programs . Its hydrochloride salt form enhances aqueous solubility and facilitates handling in parallel synthesis workflows .

Why the 3-Methyl Regioisomer Cannot Be Replaced by the 4-Methyl or Unsubstituted Analogs in 3-Methyl-1-(piperidine-4-carbonyl)piperidine Hydrochloride Procurement


Substituting 3-methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride with its closest regioisomeric or des-methyl analogs introduces substantial changes in lipophilicity, stereochemistry, and metabolic handling that propagate through every downstream step. The 3-methyl substitution produces a LogP of 0.74 (free base), versus 2.31 for the 4-methyl regioisomer and −0.41 for the unsubstituted analog—a >2.7 log-unit span that dictates membrane permeability, aqueous solubility, and off-target binding profiles . Furthermore, the 3-methyl group creates a single stereogenic center (1 asymmetric atom), absent in the achiral 4-methyl and unsubstituted comparators, making this compound the only member of its immediate series capable of supporting enantioselective synthesis or chiral resolution strategies . Even at the parent amine level, 3-methylpiperidine exhibits slower catalytic elimination rates than 4-methylpiperidine or piperidine, a property relevant to metabolic stability optimization [1].

3-Methyl-1-(piperidine-4-carbonyl)piperidine Hydrochloride: Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


LogP Advantage: 2.7-Unit Lipophilicity Span Between 3-Methyl and 4-Methyl Regioisomers Dictates Permeability–Solubility Balance

The free base of 3-methyl-1-(piperidine-4-carbonyl)piperidine exhibits a calculated LogP of 0.74, positioning it in the intermediate lipophilicity range often associated with balanced CNS permeability and aqueous solubility . In contrast, the 4-methyl regioisomer (CAS 690632-27-0 free base) displays a LogP of 2.31—more than 1.5 log units higher—indicating significantly greater lipophilicity that may reduce aqueous solubility and increase non-specific protein binding . The unsubstituted analog (CAS 278598-12-2) has a LogP of −0.41, falling below the typical CNS drug-like range . This 2.72 log-unit spread across the three analogs means that selecting the wrong regioisomer alters predicted membrane flux by more than two orders of magnitude.

Lipophilicity ADME CNS drug discovery

Stereochemical Differentiation: A Single Chiral Center Absent in the 4-Methyl and Unsubstituted Analogs Enables Enantioselective Chemistry

3-Methyl-1-(piperidine-4-carbonyl)piperidine contains exactly one asymmetric atom (Fsp³ = 0.917), corresponding to the C3 position of the methyl-substituted piperidine ring . The 4-methyl regioisomer (CAS 690632-27-0) and the unsubstituted analog (CAS 278598-12-2) are both achiral, possessing no stereogenic centers [1]. This structural feature means the target compound exists as a pair of enantiomers and can—upon chiral resolution or asymmetric synthesis—furnish enantiomerically pure intermediates for drug discovery programs that require defined stereochemistry at the piperidine ring.

Chirality Asymmetric synthesis Stereochemistry

Thermochemical Stability: Gas-Phase Enthalpy of Formation Differentiates 3-Methylpiperidine from 4-Methylpiperidine by 3.7 kJ/mol

Experimental determination of standard molar enthalpies of formation in the gaseous state at 298.15 K shows that 3-methylpiperidine (ΔfH°(g) = −79.2 ± 1.6 kJ/mol) is 3.7 kJ/mol less stable than 4-methylpiperidine (ΔfH°(g) = −82.9 ± 1.7 kJ/mol) [1]. This 4.5% difference in thermodynamic stability, attributed to differing conformational preferences of the methyl substituent on the piperidine ring, may influence reaction energetics, product distributions, and the relative stability of intermediates during synthetic transformations involving the piperidine ring.

Thermochemistry Conformational stability Computational chemistry

Catalytic Elimination Rate: 3-Methylpiperidine Eliminates More Slowly Than 4-Methylpiperidine, Suggesting Potential Metabolic Stability Advantages

In a catalytic hydrodenitrogenation study over nickel phosphide and Ni–Mo–S/Al₂O₃ catalysts, the relative elimination rates of methyl-substituted piperidines followed the sequence: 4-methylpiperidine ≈ piperidine > 3-methylpiperidine > 2,6-dimethylpiperidine > 2-methylpiperidine [1]. This places 3-methylpiperidine in a slower-eliminating category compared to both the unsubstituted piperidine and the 4-methyl isomer. Since metabolic clearance of piperidine-containing drugs often proceeds via oxidative pathways on the ring, the lower susceptibility of the 3-methyl-substituted ring to elimination-type processes provides a class-level rationale for prioritizing the 3-methyl building block in lead series where metabolic stability is a key optimization parameter.

Metabolic stability Heterocycle metabolism Drug metabolism

Purity Specification: ≥98% Purity Availability for the 3-Methyl Compound Versus Typical 95% for Regioisomeric Analogs

Multiple suppliers offer 3-methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride at a purity specification of ≥98% [1]. In comparison, the 4-methyl regioisomer (CAS 690632-27-0) is routinely supplied at 95% purity , and the unsubstituted analog (CAS 278598-12-2) is also listed at 95% . The 3-percentage-point higher purity specification reduces the maximum potential impurity burden from 5% to 2%, decreasing the likelihood of confounding byproducts in sensitive biological assays and multi-step synthetic sequences.

Chemical purity Building block quality Synthetic reliability

Carbonyl Attachment Point: Piperidine-4-carbonyl Connectivity Enables Distinct Downstream Derivatization Compared to 3-Carbonyl Regioisomers

The target compound bears the carbonyl linker at the 4-position of the unsubstituted piperidine ring, placing the secondary amine at the 4-position of the same ring. In contrast, the 845885-84-9 isomer (4-methyl-1-(piperidine-3-carbonyl)piperidine hydrochloride) places the carbonyl at the 3-position, which shifts the secondary amine from the 4- to the 3-position and alters the spatial relationship between the two piperidine rings . This regiochemical difference changes the vector of the free amine handle—a critical attachment point for further elaboration—and affects the geometry of the final compounds. The 4-carbonyl isomer provides a linear, extended scaffold, while the 3-carbonyl isomer introduces a kink in the molecular architecture .

Regiochemistry Synthetic accessibility Building block diversification

3-Methyl-1-(piperidine-4-carbonyl)piperidine Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Users


CNS Lead Optimization Programs Requiring Balanced Lipophilicity for Blood–Brain Barrier Penetration

With a free base LogP of 0.74—approximately 1.6 log units lower than the 4-methyl regioisomer and 1.2 log units higher than the unsubstituted analog —this building block occupies the intermediate lipophilicity window (LogP ~1–3) widely associated with successful CNS drug candidates. Medicinal chemistry teams optimizing brain-penetrant leads can incorporate this scaffold to maintain favorable permeability while avoiding the excessive lipophilicity that often drives hERG binding, phospholipidosis, and rapid hepatic clearance. The quantitative LogP differentiation from close analogs provides a rational basis for selecting this building block at the hit-to-lead stage when balancing CNS exposure against physicochemical risk.

Enantioselective Synthesis and Chiral Resolution in Fragment-Based Drug Discovery

As the only chiral member of its immediate analog series, possessing one stereogenic center at the 3-position of the methylpiperidine ring , this compound enables fragment-based and lead optimization programs that require enantiomerically pure piperidine intermediates. The chiral center allows for the preparation of diastereomeric pairs during amide coupling or reductive amination, supporting systematic exploration of stereochemistry–activity relationships. Procurement of this specific regioisomer is mandatory for programs where the absolute configuration at the piperidine ring is a critical pharmacophoric element.

Metabolic Stability Optimization Through 3-Methyl Scaffold Selection in Drug Discovery

Based on the class-level finding that 3-methylpiperidine undergoes catalytic elimination more slowly than 4-methylpiperidine or unsubstituted piperidine [1], research teams focused on improving the metabolic stability of piperidine-containing lead series should prioritize this 3-methyl building block over the 4-methyl or des-methyl alternatives. Incorporating a scaffold with intrinsically slower elimination potential at an early stage of lead optimization can reduce the need for late-stage metabolic stabilization strategies such as deuterium incorporation or blocking-group introduction, compressing discovery timelines.

High-Purity Parallel Library Synthesis and SAR Exploration

With commercial availability at ≥98% purity , this building block provides a higher-quality starting point for parallel amide library synthesis compared to the typically 95% purity offered for the 4-methyl regioisomer . The reduced impurity burden (≤2% vs ≤5%) minimizes the risk of impurity-derived false positives in biochemical or cell-based screening cascades, particularly important when screening at high compound concentrations where even minor alkylating or redox-active impurities can generate artifacts.

Quote Request

Request a Quote for 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.